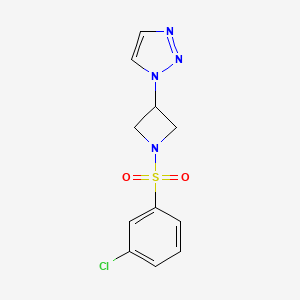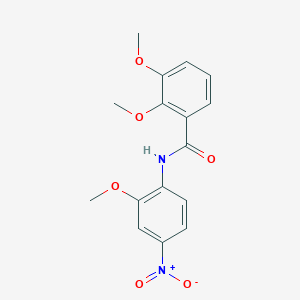![molecular formula C8H7N3OS B2377217 2-[(1,3-Thiazol-5-yl)methoxy]pyrazine CAS No. 2198125-99-2](/img/structure/B2377217.png)
2-[(1,3-Thiazol-5-yl)methoxy]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,3-Thiazol-5-yl)methoxy]pyrazine is a synthetic compound that has garnered significant interest in the scientific community due to its potential applications in various fields of research and industry. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, and a pyrazine ring, a six-membered heterocyclic structure with nitrogen atoms at positions 1 and 4. The combination of these two rings imparts unique chemical properties to the compound, making it a valuable subject of study.
Mechanism of Action
Target of Action
For instance, some thiazole compounds have been found to interact with DNA and topoisomerase II .
Mode of Action
For example, voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Thiazoles, including 2-[(1,3-Thiazol-5-yl)methoxy]pyrazine, have been found to interact with a variety of enzymes, proteins, and other biomolecules . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities
Cellular Effects
Upon entering physiological systems, molecules containing a thiazole ring, such as this compound, may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . These interactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound at the molecular level is not fully understood. It is known that thiazole derivatives can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This suggests that this compound may interact with biomolecules through similar mechanisms, potentially leading to changes in gene expression, enzyme inhibition or activation, and other effects .
Metabolic Pathways
The metabolic pathways involving this compound are not yet fully understood. Thiazoles are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, suggesting that they may be involved in similar metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Thiazol-5-yl)methoxy]pyrazine typically involves the reaction of a thiazole derivative with a pyrazine derivative under specific conditions. One common method involves the nucleophilic substitution reaction between 1,3-thiazole-5-methanol and pyrazine. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-Thiazol-5-yl)methoxy]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution can be carried out using sodium methoxide in methanol, while electrophilic substitution may involve reagents like bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown promise in biological studies, particularly in the development of antimicrobial and anticancer agents.
Medicine: Research has indicated potential therapeutic applications, including the treatment of infections and cancer.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,3-Thiazol-4-yl)methoxy]pyrazine
- 2-[(1,3-Thiazol-2-yl)methoxy]pyrazine
- 2-[(1,2,4-Thiadiazol-5-yl)methoxy]pyrazine
Uniqueness
2-[(1,3-Thiazol-5-yl)methoxy]pyrazine is unique due to the specific positioning of the thiazole and pyrazine rings, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-(pyrazin-2-yloxymethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c1-2-11-8(4-9-1)12-5-7-3-10-6-13-7/h1-4,6H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOFHSMFTWUIPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)OCC2=CN=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-ethylphenyl)triazol-4-amine](/img/structure/B2377134.png)

![4-(N,N-diallylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2377136.png)
![N,N-dibenzyl-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2377137.png)

![4-(4-phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2377142.png)
![(Z)-ethyl 3-allyl-2-((4-benzoylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2377143.png)


![(4-Chloro-2-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine](/img/structure/B2377149.png)
![7-(2,4-dichlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![3-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzonitrile](/img/structure/B2377155.png)
![ethyl 4-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}benzoate](/img/structure/B2377156.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2377157.png)
